

VUF11418: Application Notes and Experimental Protocols for Cell Culture

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Compound of Interest

Compound Name: VUF11418

Cat. No.: B560427

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These application notes provide a comprehensive overview of the experimental use of **VUF11418**, a potent and selective agonist for the histamine H4 receptor (H4R), in cell culture applications. Detailed protocols for key assays are provided to guide researchers in utilizing this compound for investigating H4R signaling and its downstream effects.

Data Presentation

The following tables summarize the quantitative pharmacological data for **VUF11418** (also known in the literature as VUF 8430).

Table 1: In Vitro Pharmacology of **VUF11418** at the Human Histamine H4 Receptor

Parameter	Value	Cell Line/Assay System	Reference
Binding Affinity (pKi)	7.5	SK-N-MC cells stably expressing human H4R	[1]
Binding Affinity (Ki)	31.6 nM	Not specified	[2]
Functional Potency (pEC50)	7.3	Not specified	
Functional Potency (EC50)	50 nM	Not specified	[2]

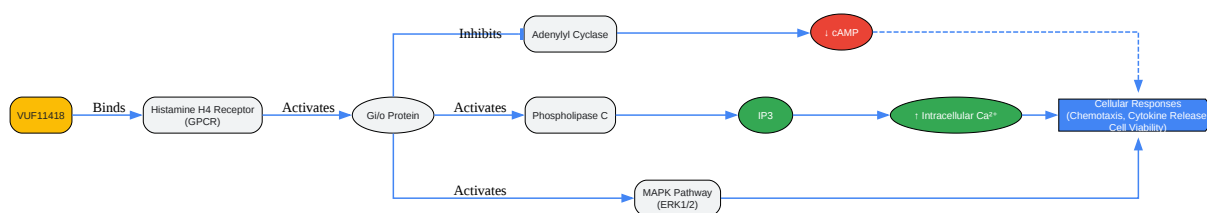
Table 2: Effects of **VUF11418** on T-Cell Lymphoma Cell Viability

Cell Line	Assay	VUF11418 Concentrations Tested	Observed Effect	Reference
OCI-Ly12	CellTiter-Blue Cell Viability Assay	0.1, 1, 10, 25 μ M	Dose-dependent decrease in cell viability	[3]
Karpas 299	CellTiter-Blue Cell Viability Assay	0.1, 1, 10, 25 μ M	Dose-dependent decrease in cell viability	
HuT78	CellTiter-Blue Cell Viability Assay	0.1, 1, 10, 25 μ M	Dose-dependent decrease in cell viability	

Signaling Pathway

VUF11418, as a histamine H4 receptor agonist, activates downstream signaling cascades upon binding to the receptor. The H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, H4

receptor activation can induce intracellular calcium mobilization and activate the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2. These signaling events can influence a variety of cellular responses, including chemotaxis, cytokine production, and cell viability.



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VUF11418-induced H4 receptor signaling cascade.

Experimental Protocols

Cell Culture

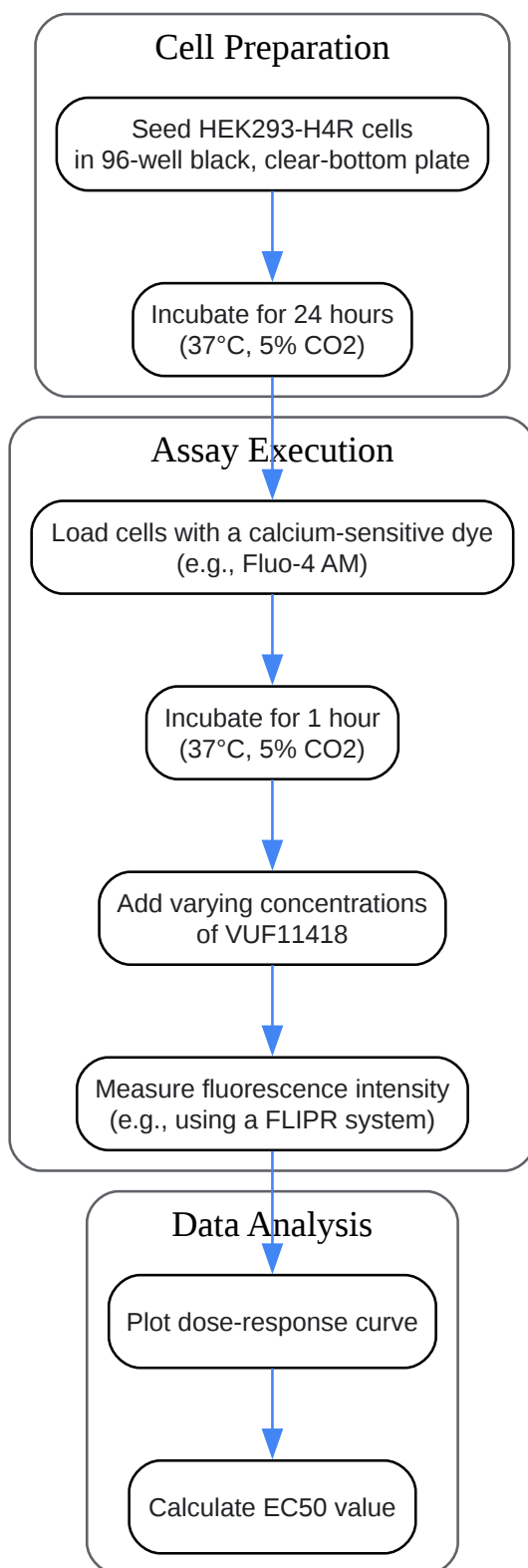
a. HEK293 Cells Stably Expressing Histamine H4 Receptor

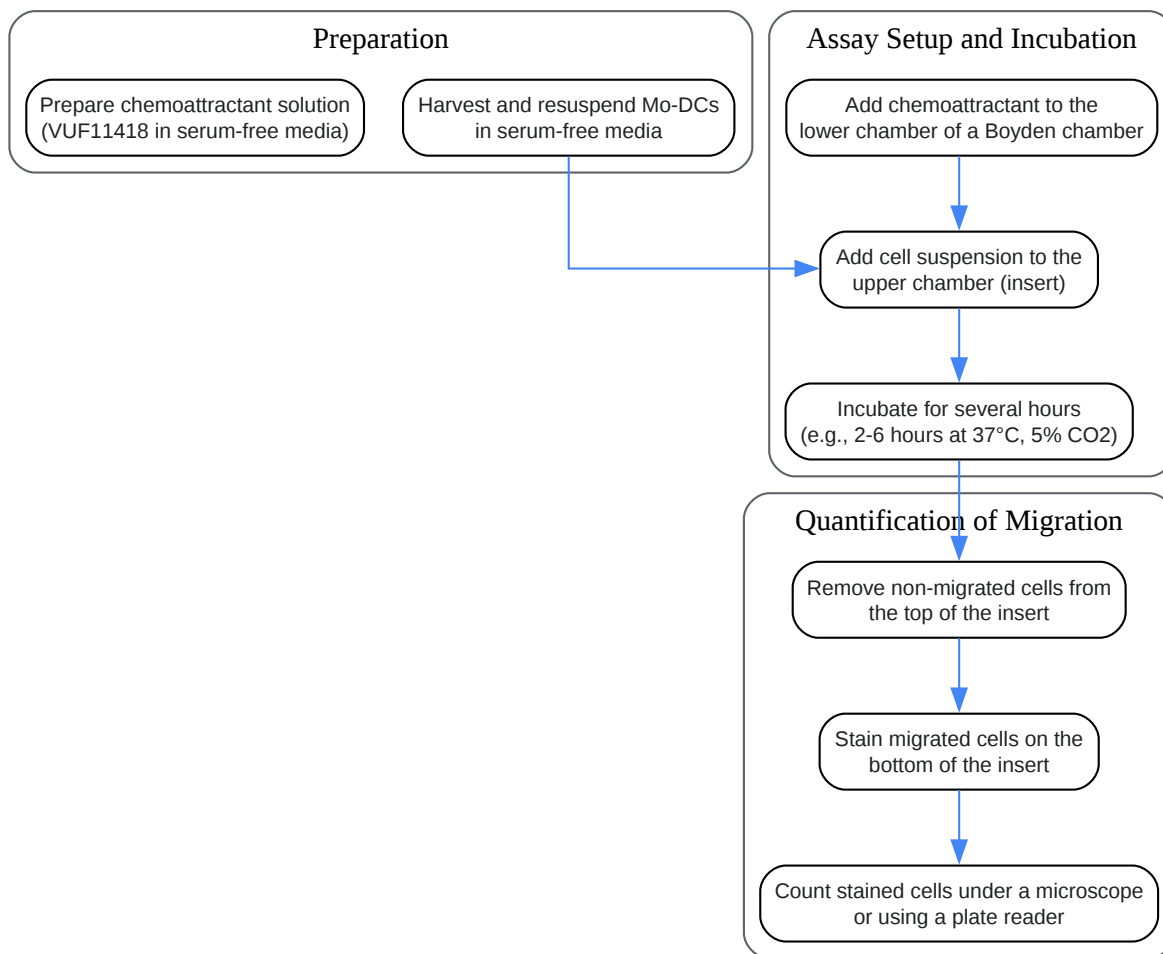
- Cell Line: HEK293 cells stably transfected with a vector containing the human histamine H4 receptor gene. A parental cell line co-expressing a promiscuous G-protein like Gα16 can be used to facilitate calcium mobilization assays.
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 3 µg/ml puromycin) to maintain receptor expression.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

- Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a 1:3 to 1:6 ratio.
- b. T-Cell Lymphoma Cell Lines (OCI-Ly12, Karpas 299, HuT78)
- Culture Medium: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
 - Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
 - Subculturing: These are suspension cells. Monitor cell density and maintain the culture between 1×10^5 and 1×10^6 cells/mL. Split the culture by adding fresh medium every 2-3 days.
- c. Human Monocyte-Derived Dendritic Cells (Mo-DCs)
- Isolation: Isolate CD14⁺ monocytes from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
 - Differentiation: Culture isolated monocytes in RPMI-1640 medium supplemented with 10% FBS, GM-CSF (e.g., 800 IU/mL), and IL-4 (e.g., 250 IU/mL) for 6-7 days to differentiate into immature Mo-DCs.

Intracellular Calcium Mobilization Assay

This assay measures the ability of **VUF11418** to induce an increase in intracellular calcium concentration, a hallmark of H4 receptor activation via the Gq pathway (often facilitated by co-expression of Gα16 in recombinant cell lines).





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References

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